3-((4-(dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

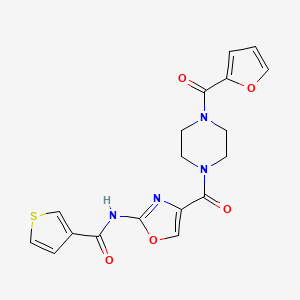

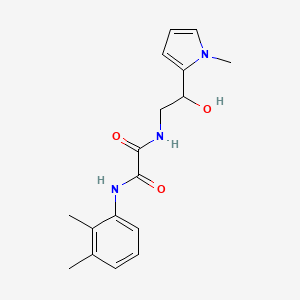

The compound “3-((4-(dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a dimethylamino phenyl group and a methyl group. The presence of the dimethylamino group suggests that this compound might exhibit basic properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a heterocyclic aromatic ring. The dimethylamino phenyl group is likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring and the dimethylamino group. The pyrrole ring is aromatic and hence relatively stable, but it can undergo electrophilic substitution reactions. The dimethylamino group might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethylamino group could make the compound basic and polar. The aromatic pyrrole ring could contribute to the compound’s stability and rigidity .Scientific Research Applications

Cytotoxic Activity and Anticancer Applications

One area of research for derivatives related to 3-((4-(Dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione focuses on cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, exhibited potent cytotoxic effects against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds demonstrated IC50 values less than 10 nM, with notable efficacy against subcutaneous colon 38 tumors in mice at doses as low as 3.9 mg/kg, indicating significant anticancer potential (Deady et al., 2003).

Antimicrobial Activity

Another application of structurally similar compounds involves antimicrobial properties. Synthesized derivatives carrying the biologically active sulfonamide moiety showed interesting antibacterial and antifungal activities. Specifically, compounds exhibited higher activity compared to reference drugs against a panel of Gram-positive and Gram-negative bacteria, as well as fungi, with minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.3 μg/mL. This suggests the potential for developing new antimicrobial agents from derivatives of this compound (Ghorab et al., 2017).

Applications in Electronic Devices

Further research includes the development of electronic devices using derivatives of this compound. Specifically, diketopyrrolopyrrole derivatives end-capped with a dimethylaminophenyl moiety have been synthesized and analyzed for use in field-effect transistors and resistance load-type inverters. These compounds exhibited excellent performance stability under ambient conditions, indicating their potential application in stable electronic devices with polymeric gate dielectric (Kumar et al., 2018).

Heterocyclic Compound Synthesis

Additionally, the synthesis of heterocyclic systems using components related to this compound has been explored. For example, the Hantzsch three-component cyclization involving 4-(dimethylamino)benzaldehyde led to the formation of polycondensed heterocyclic systems with a γ-unsubstituted pyridine ring, demonstrating the versatility of such compounds in organic synthesis (Dzvinchuk et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to target cyclin-dependent kinase 2 and DNA gyrase . These targets play crucial roles in cell cycle regulation and DNA replication, respectively.

Mode of Action

Similar compounds have been found to inhibit their targets, leading to disruption of the cell cycle and dna replication . This can result in the inhibition of cell growth and proliferation.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna replication .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline its impact on bioavailability. Similar compounds have shown a fast clearance rate in pharmacokinetics studies .

Result of Action

Similar compounds have shown anti-tumor effects , suggesting that this compound may also have potential anti-cancer properties.

Properties

IUPAC Name |

3-[4-(dimethylamino)anilino]-1-methylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-15(2)10-6-4-9(5-7-10)14-11-8-12(17)16(3)13(11)18/h4-8,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFLYQNIDOHGJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2851686.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2851687.png)

![2,6-dichloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2851690.png)

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2851691.png)

![1-Bromo-2-[(2-methoxyethyl)thio]benzene](/img/structure/B2851694.png)

![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2851695.png)

![2-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2851697.png)

![N-cyclopentyl-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2851699.png)

![N-(3-chlorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2851703.png)

![3-Fluorosulfonyloxy-5-[methyl-(3-methylcyclohexyl)carbamoyl]pyridine](/img/structure/B2851705.png)